1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione

Catalog No.
S14164592
CAS No.
M.F
C10H9BrO2S
M. Wt
273.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-...

Product Name

1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione

IUPAC Name

1-(5-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

InChI

InChI=1S/C10H9BrO2S/c11-10-4-3-9(14-10)8(13)5-7(12)6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

SMQSOFUKTJOOMC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC(=O)C2=CC=C(S2)Br

1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is a synthetic organic compound characterized by the presence of a brominated thiophene ring and a cyclopropyl group attached to a dione structure. Its chemical formula is C12_{12}H11_{11}BrO2_2, and it has a CAS number of 1267403-87-1. The compound features a unique arrangement that may contribute to its biological and chemical properties, making it of interest in various fields, including medicinal chemistry and materials science.

The reactivity of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione can be attributed to its dione functional groups, which can undergo various reactions such as:

  • Condensation Reactions: The dione can participate in condensation reactions with amines or alcohols to form more complex structures.
  • Electrophilic Aromatic Substitution: The bromine atom on the thiophene ring can facilitate electrophilic substitution reactions, allowing for further functionalization of the aromatic system.
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions due to the presence of the carbonyl groups.

These reactions highlight the compound's versatility and potential for further chemical modifications.

Research into the biological activity of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione has suggested potential applications in pharmacology. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Thiophene derivatives are known for their antimicrobial activity, which may extend to this compound.
  • Anti-inflammatory Effects: Some studies indicate that compounds containing diones can exhibit anti-inflammatory properties, making them candidates for therapeutic development.
  • Antitumor Activity: There is emerging interest in the anticancer potential of brominated thiophene derivatives, suggesting that this compound may also possess similar effects.

Further studies are needed to elucidate its specific biological mechanisms and efficacy.

The synthesis of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione typically involves several steps:

  • Formation of the Thiophene Ring: Starting from appropriate precursors, a bromination reaction can introduce the bromine atom at the 5-position of the thiophene ring.
  • Cyclopropanation: The cyclopropyl group can be introduced via cyclopropanation reactions involving alkenes or alkynes.
  • Dione Formation: The final step involves forming the dione structure through oxidation or condensation reactions, where suitable reagents are used to ensure the correct functional groups are present.

Each step requires careful control of conditions to achieve high yields and purity.

1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or inflammation.
  • Material Science: Its unique structure may be utilized in creating novel materials with specific electronic or optical properties.
  • Chemical Research: As a versatile building block, it can be used in synthesizing more complex organic molecules for various applications.

Interaction studies involving 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione focus on its behavior in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins could reveal its mechanism of action and therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo could provide insights into its efficacy and safety profile.

Such studies are crucial for assessing the viability of this compound in clinical settings.

Several compounds share structural similarities with 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione. Here are some notable examples:

Compound NameStructureNotable Features
1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dioneStructureContains chlorine instead of bromine; potential for similar biological activity.
5-(Bromothiophen-2-yl)cyclohexane-1,3-dioneStructureSimilar thiophene ring but lacks cyclopropyl group; different reactivity profile.
1-(Furan-2-yl)-3-cyclopropylpropane-1,3-dioneStructureFeatures a furan ring; offers different electronic properties compared to thiophene derivatives.

These comparisons underscore the uniqueness of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione due to its specific brominated thiophene structure combined with cyclopropyl functionality.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

271.95066 g/mol

Monoisotopic Mass

271.95066 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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